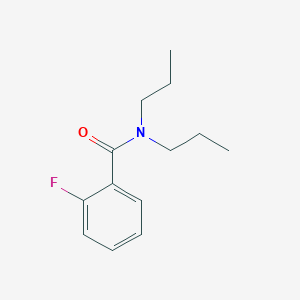

2-fluoro-N,N-dipropylbenzamide

Description

Overview of Benzamide (B126) Derivatives in Organic Synthesis and Medicinal Chemistry

Benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai In the realms of organic synthesis and medicinal chemistry, these derivatives serve as versatile building blocks and key pharmacophores. ontosight.aiijlpr.com Their synthesis often involves multi-step protocols, including the formation of the core benzamide structure and the subsequent introduction of various substituents. ontosight.ai The diverse biological activities exhibited by substituted benzamides have led to their investigation for a wide range of therapeutic applications, including as antimicrobial, anti-inflammatory, anticancer, and antipsychotic agents. ontosight.aiijlpr.comresearchgate.netbenthamscience.com The specific biological profile of a benzamide derivative is heavily influenced by the nature and position of its substituents on the aromatic ring and the amide nitrogen. ontosight.ai

Significance of Fluorine Substitution in Aromatic Systems within Chemical Biology

The introduction of fluorine into organic molecules, particularly aromatic systems, is a widely employed strategy in medicinal chemistry and chemical biology to enhance a compound's therapeutic potential. tandfonline.combenthamscience.com Fluorine's unique properties, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity, and the stability of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.com Strategic fluorine substitution can lead to improved metabolic stability by blocking sites susceptible to oxidation, enhanced membrane permeability, and increased binding affinity to target proteins. tandfonline.comnih.govresearchgate.net The electron-withdrawing nature of fluorine can also modulate the acidity (pKa) of nearby functional groups, which can be crucial for bioavailability. nih.govmdpi.com Furthermore, the use of the fluorine-18 (B77423) isotope (¹⁸F) is instrumental in positron emission tomography (PET) imaging, a sensitive diagnostic tool. tandfonline.comnih.gov

Contextualizing 2-Fluoro-N,N-dipropylbenzamide within the Broader Benzamide Class

Within the extensive family of benzamide derivatives, this compound can be categorized as a disubstituted benzamide with both aromatic and aliphatic modifications. Its synthesis can be approached through various methods common to amide formation, such as the reaction of 2-fluorobenzoyl chloride with dipropylamine (B117675). researchgate.netacs.org The study of this specific compound contributes to the broader understanding of structure-activity relationships (SAR) within the benzamide class. By comparing its properties and potential biological activities to other benzamides with different substitution patterns (e.g., variations in the halogen substituent, its position, and the nature of the N-alkyl groups), researchers can delineate the specific contributions of the ortho-fluoro and N,N-dipropyl groups. benthamscience.comnih.gov

Chemical and Physical Properties of this compound

Below is a table summarizing the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C13H18FNO |

| Molecular Weight | 223.291 g/mol |

| Monoisotopic Mass | 223.137242 u |

| CAS Number | 349128-59-2 |

This data is compiled from various chemical databases. chemspider.comchiralen.com

Research Findings on this compound

While specific, in-depth research articles focusing solely on this compound are not abundant in the public domain, its synthesis and characterization are mentioned in the context of broader chemical studies. For instance, methods for the preparation of related N-substituted benzamides often involve the acylation of the corresponding amine with a substituted benzoyl chloride. researchgate.netchemicalbook.com Spectroscopic data, such as ¹H NMR and ¹³C NMR, would be crucial for the structural elucidation and confirmation of synthesized this compound. rsc.org

The investigation of structurally similar compounds provides insights into the potential areas of interest for this compound. For example, studies on other fluorinated benzamides have explored their potential as enzyme inhibitors or receptor modulators. ontosight.aiontosight.ai The N,N-dialkyl substitution pattern is also a common feature in molecules designed to interact with specific biological targets. researchgate.net

Further research is required to fully characterize the chemical reactivity, conformational preferences, and the complete spectroscopic profile of this compound. Moreover, its potential biological activities remain an open area for investigation, which could be explored through various screening assays based on the known activities of other substituted benzamides. benthamscience.comresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C13H18FNO |

|---|---|

Molecular Weight |

223.29 g/mol |

IUPAC Name |

2-fluoro-N,N-dipropylbenzamide |

InChI |

InChI=1S/C13H18FNO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h5-8H,3-4,9-10H2,1-2H3 |

InChI Key |

QWUZWMGRQACAFF-UHFFFAOYSA-N |

SMILES |

CCCN(CCC)C(=O)C1=CC=CC=C1F |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=CC=C1F |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathway Elucidation

Strategies for the Construction of the N,N-Dipropylbenzamide Core

The formation of the amide bond between a benzoic acid derivative and dipropylamine (B117675) is the foundational step in synthesizing the core structure. Several methods, ranging from classical to contemporary catalytic approaches, can be employed.

Direct Acylation of Dipropylamine with Benzoyl Halides

One of the most direct and widely used methods for the synthesis of N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoyl halide. In this case, dipropylamine is treated with benzoyl chloride or benzoyl bromide. lookchem.com This reaction, a classic example of nucleophilic acyl substitution, proceeds readily due to the high reactivity of the acyl halide.

The general mechanism involves the nucleophilic attack of the nitrogen atom of dipropylamine on the electrophilic carbonyl carbon of the benzoyl halide. This is followed by the elimination of a halide ion, typically facilitated by a base to neutralize the resulting hydrohalic acid. Common bases include tertiary amines like triethylamine (B128534) or pyridine (B92270), or even an excess of the dipropylamine reactant itself. The benzoylation process is not only crucial in organic synthesis for creating amide bonds but also for protecting amino groups and in the characterization of amines. researchgate.net A simple benzoylation reaction has been effectively used to recover di-n-propylamine (DPA) from industrial process effluents by converting it into N,N-dipropylbenzamide (DPBA). researchgate.netrsc.org

Table 1: Representative Conditions for Direct Acylation

| Benzoyl Halide | Amine | Base/Solvent | Key Features |

| Benzoyl chloride | Dipropylamine | Triethylamine/Dichloromethane | Standard Schotten-Baumann conditions; generally high yielding. |

| Benzoyl bromide | Dipropylamine | Pyridine | Benzoyl bromide can be more reactive but is also more moisture-sensitive. |

| Benzoyl chloride | Dipropylamine (excess) | No additional base | Excess amine acts as both reactant and acid scavenger. rsc.org |

Photoredox-Catalyzed Aminocarbonylation of Aryl Halides

Recent advancements in synthetic chemistry have introduced photoredox catalysis as a powerful tool for forming C-N bonds under mild conditions. core.ac.uk Visible-light photoredox catalysis can generate carbon-centered radicals from aryl halides, which can then be trapped by carbon monoxide and an amine to afford the desired amide. core.ac.uk This approach circumvents the need for pre-formed carboxylic acid derivatives like acyl halides. core.ac.uknih.gov

The general catalytic cycle begins with the photoexcitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye like 4CzIPN). nih.gov The excited photocatalyst then engages the aryl halide in a single-electron transfer (SET) process to generate an aryl radical. This radical is subsequently trapped by carbon monoxide to form an acyl radical. The acyl radical then combines with dipropylamine, or a related nitrogen-centered species generated in the catalytic cycle, to form the final benzamide (B126) product after an oxidation step. Nickel catalysis is often used in conjunction with photoredox catalysis to facilitate the coupling of the aryl halide and the carbamoyl (B1232498) radical generated from the amine and CO. nih.gov This dual catalytic system has proven effective for the aminocarbonylation of various (hetero)aryl bromides. nih.gov

Table 2: Key Components in Photoredox-Catalyzed Aminocarbonylation

| Component | Example(s) | Role in Reaction |

| Aryl Halide | Bromobenzene, Iodobenzene lookchem.com | Aryl radical precursor. |

| Amine | Dipropylamine | Nucleophile and nitrogen source. |

| Carbon Monoxide (CO) | CO gas, Mo(CO)₆ diva-portal.org | Carbonyl source. |

| Photocatalyst | [Ir(ppy)₂(dtbbpy)]PF₆, 4CzIPN core.ac.uknih.gov | Absorbs visible light to initiate electron transfer. |

| Co-catalyst | Nickel complexes nih.gov | Facilitates oxidative addition and reductive elimination. |

| Base | DIPEA, Li₂CO₃ core.ac.uknih.gov | Amine activation and neutralization of byproducts. |

Other Established Benzamide Synthesis Protocols

Beyond direct acylation and photoredox catalysis, several other robust methods exist for the synthesis of benzamides.

Amide Coupling from Carboxylic Acids: Benzoic acid can be coupled directly with dipropylamine using a variety of coupling agents. lookchem.comrsc.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common coupling agents include carbodiimides (like DCC or EDC) and phosphonium (B103445) salts (like BOP or PyBOP). This method avoids the need to prepare the more reactive acyl chloride. chemicalbook.com

Palladium-Catalyzed Aminocarbonylation: This is a well-established method that parallels the photoredox approach but typically uses a palladium catalyst and thermal conditions. diva-portal.org The reaction couples an aryl halide, carbon monoxide, and an amine. diva-portal.org It is a powerful three-component reaction for synthesizing amides, though it can sometimes require high temperatures and pressures. core.ac.ukdiva-portal.org

Synthesis from Arylboronic Acids: An alternative palladium-catalyzed method involves the oxidative aminocarbonylation of arylboronic acids with tertiary amines. lookchem.com This protocol utilizes a C-N bond activation strategy and can be efficient for producing tertiary amides. lookchem.com

Approaches to Introduce Fluorine at the Ortho-Position of the Benzoyl Ring

Introducing a fluorine atom regiospecifically at the ortho-position of the benzoyl ring is a critical challenge. This can be accomplished either by fluorinating a pre-existing N,N-dipropylbenzamide scaffold or by constructing the amide from a starting material that already contains the ortho-fluorine atom.

Electrophilic Fluorination Methodologies

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source ("F+"). wikipedia.org The N,N-dipropylamido group is an ortho-, para-directing group, meaning it can direct the incoming electrophile to the desired position. However, achieving high ortho-selectivity can be challenging due to steric hindrance from the bulky dipropylamino group.

The most common electrophilic fluorinating agents are those containing a nitrogen-fluorine (N-F) bond. wikipedia.orgorganicreactions.orgrsc.org These reagents are generally more stable, safer, and easier to handle than older reagents like elemental fluorine. wikipedia.org The reactivity of these N-F reagents can be tuned by modifying the electronic properties of the groups attached to the nitrogen atom. rsc.org Cationic N-F reagents are generally more powerful than neutral ones. wikipedia.orgbeilstein-journals.org

Table 3: Common Electrophilic N-F Fluorinating Reagents

| Reagent Name | Acronym | Class | Key Characteristics |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Cationic N-F | Commercially available, widely used, highly reactive. wikipedia.org |

| N-Fluorobenzenesulfonimide | NFSI | Neutral N-F | Effective and common reagent. wikipedia.orgrsc.org |

| N-Fluoro-o-benzenedisulfonimide | NFOBS | Neutral N-F | A fairly weak fluorinating reagent. wikipedia.org |

| N-Fluoropyridinium salts | - | Cationic N-F | Reactivity can be tuned by substituents on the pyridine ring. beilstein-journals.org |

The mechanism of electrophilic fluorination is still a subject of debate, with evidence supporting both SN2-type and single-electron transfer (SET) pathways depending on the substrate and reagent. wikipedia.org For successful ortho-fluorination of N,N-dipropylbenzamide, reaction conditions would need to be carefully optimized to favor substitution at the sterically more hindered ortho-position over the para-position.

Nucleophilic Fluorination Routes

Nucleophilic aromatic substitution (SNAr) offers an alternative and often more regioselective route to ortho-fluorinated benzamides. This strategy involves starting with a precursor that has a good leaving group (e.g., -Cl, -Br, -NO₂) at the ortho-position of the benzoyl ring. The leaving group is then displaced by a nucleophilic fluoride (B91410) source.

A common approach involves the fluorination of an ortho-halobenzonitrile, followed by hydrolysis to the corresponding benzamide. For instance, 2-chlorobenzonitrile (B47944) can be converted to 2-fluorobenzonitrile (B118710) using an alkali metal fluoride like potassium fluoride (KF) in a polar aprotic solvent, often with a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt or a crown ether. google.com The resulting 2-fluorobenzonitrile can then be hydrolyzed under basic conditions with hydrogen peroxide to yield 2-fluorobenzamide, which can subsequently be N-alkylated with propyl groups to give the final product. Alternatively, one could synthesize N,N-dipropyl-2-chlorobenzamide first, followed by the nucleophilic fluorination step.

This method's success hinges on the activation of the aryl halide towards nucleophilic attack. The electron-withdrawing nature of the nitrile or amide group facilitates the SNAr reaction by stabilizing the intermediate Meisenheimer complex.

Table 4: Typical Conditions for Nucleophilic Fluorination (Halex Reaction)

| Substrate | Fluoride Source | Catalyst/Solvent | Temperature |

| 2,6-Dichlorobenzonitrile | Anhydrous KF | Tetrabutylammonium bromide / DMF google.com | 140–170 °C google.com |

| N-Heteroaryl Halides | KF | Quaternary ammonium salts / Solid-state rsc.org | Ambient rsc.org |

| Activated Aryl Halides | CsF | 18-crown-6 / Acetonitrile | Elevated |

| Benzyl Bromides | [IPrH][F(HF)₂] | DIPEA / Microwave | Accelerated rates nih.gov |

Advanced Fluorination Reagents and Conditions

The direct fluorination of an aromatic ring is a challenging yet powerful transformation in organic synthesis. For a precursor to 2-fluoro-N,N-dipropylbenzamide, such as N,N-dipropylbenzamide, the introduction of a fluorine atom at the ortho position would require selective C-H activation and fluorination. Modern fluorination chemistry offers a range of reagents that could potentially achieve this transformation. These are broadly categorized into electrophilic and nucleophilic fluorinating agents. chemicalbook.com

Electrophilic fluorinating reagents, often containing an N-F bond, are designed to deliver a "F+" equivalent to an electron-rich substrate. rsc.org Reagents like Selectfluor® (1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-fluorobenzenesulfonimide (NFSI) are widely used for the fluorination of arenes, enolates, and other nucleophiles. nih.govmdpi.com The mechanism of electrophilic aromatic substitution for fluorination typically involves the attack of the aromatic ring onto the electrophilic fluorine atom, followed by deprotonation to restore aromaticity. For a substrate like N,N-dipropylbenzamide, the benzamide group is an ortho-, para-director, meaning that a mixture of products could be expected.

Table 1: Examples of Advanced Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Typical Applications |

| Selectfluor® | F-TEDA-BF4 | Fluorination of arenes, alkenes, and carbonyl compounds |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates, silyl (B83357) enol ethers, and arenes |

| 1-Fluoro-2,4,6-trimethylpyridinium triflate | Fluorination of various nucleophiles |

Nucleophilic fluorination is another major pathway, often involving the displacement of a leaving group by a fluoride ion. While this is more commonly employed in the synthesis of aliphatic fluorides, nucleophilic aromatic substitution (SNAr) can be used to introduce fluorine into an activated aromatic ring. rsc.org The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a Meisenheimer intermediate. rsc.orgresearchgate.net For this to be a viable route to this compound, a starting material with a good leaving group (e.g., nitro, chloro, or bromo) at the 2-position of the benzamide would be required. The strong electron-withdrawing nature of the benzamide group would help to activate the ring towards nucleophilic attack.

A Chinese patent describes a method for preparing fluorobenzamides from halogenated benzonitriles using an alkali metal fluoride in an aprotic polar solvent with a phase-transfer catalyst, followed by hydrolysis of the nitrile group. google.com This suggests an alternative nucleophilic fluorination approach to a precursor of the target molecule.

Convergent and Linear Synthesis Schemes for this compound

The synthesis of a target molecule can generally be approached in a linear or a convergent fashion. A linear synthesis builds the molecule step-by-step in a sequential manner, while a convergent synthesis involves the independent preparation of key fragments that are later combined. sigmaaldrich.combeilstein-journals.org

Linear Synthesis Scheme:

A plausible and straightforward linear synthesis of this compound would likely commence with 2-fluorobenzoic acid. This starting material is commercially available. The synthesis would proceed via the following steps:

Activation of the Carboxylic Acid: 2-fluorobenzoic acid would first be converted into a more reactive acyl derivative. A common method is the formation of the acyl chloride, 2-fluorobenzoyl chloride, by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sigmaaldrich.com

Amidation: The resulting 2-fluorobenzoyl chloride would then be reacted with dipropylamine to form the desired amide bond. This is a standard nucleophilic acyl substitution reaction. mdpi.commdpi.com The reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Scheme 1: Proposed Linear Synthesis of this compound

Step 1: 2-fluorobenzoic acid to 2-fluorobenzoyl chloride. Step 2: 2-fluorobenzoyl chloride to this compound.

This linear approach is simple and utilizes readily available starting materials.

Convergent Synthesis Scheme:

A convergent synthesis would involve the separate preparation of the aromatic and amine fragments before their final coupling. While for a molecule of this size a linear synthesis is often more practical, a convergent approach can be conceptually outlined.

Fragment 1 (Aromatic): Preparation of an activated 2-fluorobenzoyl species. This would be identical to the first step of the linear synthesis, resulting in 2-fluorobenzoyl chloride.

Fragment 2 (Amine): The amine, dipropylamine, is commercially available and would not require synthesis.

Coupling: The two fragments are then combined in a final step, as in the linear approach.

Table 2: Comparison of Linear and Convergent Synthesis for this compound

| Synthesis Type | Advantages | Disadvantages |

| Linear | Straightforward, easy to plan and execute for a simple target. | Overall yield can be low if many steps are involved. |

| Convergent | Can lead to higher overall yields for complex molecules, allows for parallel synthesis of fragments. sigmaaldrich.com | May require more complex planning and synthesis of individual fragments. beilstein-journals.org |

Stereoselective Synthesis Considerations for Chiral Derivatives (if applicable)

The parent molecule, this compound, is achiral and therefore does not have any stereoisomers. As a result, stereoselective synthesis is not a consideration for its preparation.

However, if chiral centers were to be introduced into the molecule, for instance by substitution on the propyl chains, then stereoselective synthetic methods would become crucial. For example, if one of the propyl groups were to be hydroxylated at the 2-position, this would create a chiral center, resulting in (R)- and (S)-enantiomers.

The synthesis of such chiral derivatives would require either the use of a chiral starting material or the application of an asymmetric reaction. For instance, a stereoselective reduction of a ketone precursor or a stereoselective hydroxylation of an alkene could be employed. beilstein-journals.org The principles of stereoselective synthesis, such as the use of chiral catalysts or auxiliaries, would then be applied to control the formation of the desired stereoisomer. rsc.orgbeilstein-journals.orgrsc.org While not directly applicable to the synthesis of this compound itself, the vast field of asymmetric synthesis provides a toolbox for the preparation of any of its potential chiral derivatives.

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

High-resolution Nuclear Magnetic Resonance (NMR) and Vibrational (Infrared and Raman) spectroscopy are pivotal in the comprehensive structural analysis of 2-fluoro-N,N-dipropylbenzamide.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, to provide detailed information about the molecular structure and connectivity of this compound.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the 2-fluorobenzoyl group and the aliphatic protons of the two N-propyl substituents. Analysis of the chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) allows for the unambiguous assignment of each proton in the molecule.

Due to the rotational hindrance around the amide C-N bond, the two N-propyl groups may be chemically non-equivalent, leading to separate signals for each propyl chain. This phenomenon, often observed in N,N-disubstituted amides, provides insight into the conformational dynamics of the molecule.

The aromatic region of the spectrum is anticipated to show a complex multiplet pattern for the four protons on the fluorinated benzene (B151609) ring. The proton ortho to the fluorine atom will be split by the adjacent protons and will also show coupling to the ¹⁹F nucleus.

A predicted ¹H NMR data table for this compound, based on the analysis of analogous compounds such as N,N-dibutyl-o-fluorobenzamide rsc.org, is presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.10 - 7.60 | m | - |

| N-CH₂ (propyl) | 3.10 - 3.80 | m | - |

| CH₂ (propyl) | 1.40 - 1.75 | m | ~7 |

| CH₃ (propyl) | 0.80 - 1.00 | t | ~7 |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of the carbon atoms, and the presence of the electronegative fluorine and nitrogen atoms significantly influences these shifts.

The carbonyl carbon (C=O) is expected to appear in the downfield region of the spectrum, typically around 165-175 ppm. The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds. The aromatic carbons will show a range of chemical shifts and smaller C-F coupling constants. The aliphatic carbons of the N-propyl groups will appear in the upfield region of the spectrum.

A predicted ¹³C NMR data table for this compound, based on data for N,N-dibutyl-o-fluorobenzamide rsc.org, is provided below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (JCF, Hz) |

|---|---|---|

| C=O | ~168 | - |

| C-F | ~158 (d) | ~250 (¹JCF) |

| Aromatic C-H | 124-133 | Variable |

| Aromatic C-C=O | ~122 (d) | ~15 (²JCF) |

| N-CH₂ | ~44, ~48 | - |

| CH₂ | ~20, ~21 | - |

| CH₃ | ~11 | - |

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The chemical shift of the fluorine signal is highly dependent on its electronic environment. For a fluorine atom attached to an aromatic ring, the chemical shift is influenced by the nature and position of other substituents on the ring. In this compound, the fluorine atom is in an ortho position relative to the amide group. The ¹⁹F NMR spectrum is expected to show a single multiplet, with coupling to the adjacent aromatic protons. The typical chemical shift range for an aryl fluoride (B91410) is between -100 and -140 ppm relative to CFCl₃.

To further confirm the structural assignments and to elucidate complex coupling networks, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals which protons are coupled to each other. libretexts.org Cross-peaks in the COSY spectrum connect protons that are typically two or three bonds apart, which is invaluable for tracing the connectivity within the N-propyl chains and for assigning the relative positions of the protons on the aromatic ring. youtube.comcam.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. youtube.comcolumbia.edu This experiment is crucial for definitively assigning the ¹³C NMR signals based on the already assigned ¹H NMR signals. hmdb.ca

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of laser light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.), providing a "fingerprint" of the functional groups present in this compound.

Key expected vibrational frequencies include:

C=O Stretching: A strong absorption band in the IR spectrum, typically in the range of 1630-1680 cm⁻¹, is characteristic of the carbonyl group in a tertiary amide. msu.edu

C-F Stretching: The C-F bond stretching vibration is expected to produce a strong band in the IR spectrum, typically in the region of 1200-1300 cm⁻¹. libretexts.org

Aromatic C-H and C=C Stretching: The aromatic ring will give rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretching: The N-propyl groups will show C-H stretching vibrations in the 2850-2960 cm⁻¹ range.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous confirmation of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of the elemental composition of a molecule. This is because, at this level of precision, the masses of ions with the same nominal mass but different elemental formulas are distinguishable.

For this compound, an HRMS analysis would be expected to yield an exact mass that corresponds to its molecular formula, C₁₃H₁₈FNO. While the theoretical monoisotopic mass is known to be 223.137242, specific experimental HRMS data from a peer-reviewed publication is not available. chemspider.com Such data would typically be presented in a table format, comparing the experimentally measured mass to the calculated mass, with the difference reported in parts-per-million (ppm), providing strong evidence for the compound's identity.

Dynamic Conformational Analysis in Solution via Spectroscopic Methods

Molecules often exhibit considerable flexibility in solution, adopting a range of conformations that can be in dynamic equilibrium. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for studying these dynamics. auremn.org.br A detailed conformational analysis of this compound in solution would involve advanced NMR experiments, such as variable-temperature studies and the measurement of nuclear Overhauser effects (NOEs), to understand the rotational barriers and preferred solution-state conformations. nih.gov However, specific studies applying these methods to this compound are not present in the surveyed literature.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature of 2-fluoro-N,N-dipropylbenzamide. These calculations provide a detailed picture of electron distribution, which in turn governs the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using a basis set such as B3LYP/6-311+G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. researchgate.net This process minimizes the total energy of the molecule, providing key information about its bond lengths, bond angles, and dihedral angles.

The presence of the fluorine atom at the ortho position and the two propyl groups on the amide nitrogen introduces significant steric interactions. These interactions influence the orientation of the phenyl ring relative to the amide plane. In related N,N-dialkylbenzamides, steric hindrance between the alkyl groups and the ortho-hydrogens of the aromatic ring leads to a twisting of the carboxamide plane. A similar effect is anticipated in this compound, where the fluorine atom's size and electronegativity further modulate this conformation. The rotation around the C(aryl)-C(amide) bond is a critical factor, and for some N,N-dialkylbenzamide derivatives with ortho substituents, this rotational barrier can be substantial. acs.org

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C(aryl)-C(amide) Bond Length | ~1.51 Å |

| C=O Bond Length | ~1.24 Å |

| C-N Bond Length | ~1.37 Å |

| C(aryl)-F Bond Length | ~1.36 Å |

| Phenyl-Amide Dihedral Angle | 25-35° |

| N-Pyramidalization Angle (χN) | 5-15° |

Note: These values are hypothetical and based on typical data for similar substituted benzamides.

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. researchgate.netscispace.com

For this compound, the HOMO is expected to be localized primarily on the benzamide (B126) moiety, particularly the phenyl ring and the nitrogen atom, which are electron-rich. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, which can accept electron density. The fluorine substituent, being electron-withdrawing, will also influence the energies of these orbitals.

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors for this compound

| Descriptor | Predicted Value |

| HOMO Energy | -6.5 to -7.5 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 to 7.0 eV |

| Ionization Potential | 6.5 to 7.5 eV |

| Electron Affinity | 0.5 to 1.5 eV |

Note: These values are hypothetical and based on typical data for similar substituted benzamides.

The electrostatic potential (ESP) surface maps the electrostatic potential onto the electron density surface of a molecule. This analysis is instrumental in identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are key to understanding and predicting non-covalent interactions, such as hydrogen bonding and other molecular recognition events. scispace.com

In this compound, the most negative electrostatic potential is expected around the carbonyl oxygen atom, making it a likely site for hydrogen bond acceptance. The region around the fluorine atom will also exhibit negative potential. The areas around the hydrogen atoms of the aromatic ring and the propyl groups will show positive potential. The ESP surface can also reveal potential intramolecular interactions, such as a weak C-H···F or C-H···O hydrogen bond, which can influence the molecule's conformation.

Quantum chemical calculations can predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. fu-berlin.de Theoretical calculations of NMR parameters for similar molecules, like 2-fluorobenzamide, have shown good agreement with experimental values, especially when solvent effects are considered. researchgate.netfu-berlin.de For this compound, predicting the ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR chemical shifts can aid in its structural elucidation and confirmation. The predicted shifts are sensitive to the molecule's conformation, including the rotation around the C-N and C-C bonds, making these calculations a valuable tool for conformational analysis.

Molecular Dynamics (MD) Simulations for Conformational Sampling in Solution

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govmanchester.ac.uk For this compound, MD simulations can model its conformational flexibility in a solvent environment, which mimics real-world conditions more closely. nih.gov These simulations can reveal the preferred conformations of the propyl chains and the degree of rotation around the C(aryl)-C(amide) and C(amide)-N bonds. The dynamic interplay between the solute and solvent molecules, including the formation and breaking of transient hydrogen bonds, can be observed. This is particularly relevant for understanding how the molecule might interact with biological targets in an aqueous environment.

In Silico Prediction of Physicochemical Parameters Relevant to Research

A variety of computational tools and models are available to predict the physicochemical properties of molecules based on their structure. mdpi.comjonuns.comnih.gov These predictions are useful in early-stage research for assessing a compound's potential suitability for various applications. For this compound, these in silico predictions can provide estimates for properties that are important in medicinal chemistry and materials science.

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Research |

| Molecular Weight | 223.29 g/mol | Affects diffusion and transport properties. |

| LogP (octanol-water partition coefficient) | 2.5 - 3.5 | Predicts lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Relates to hydrogen bonding potential and cell permeability. |

| Number of Rotatable Bonds | 6 | Indicates molecular flexibility. |

| Hydrogen Bond Donors | 0 | Influences intermolecular interactions. |

| Hydrogen Bond Acceptors | 2 (Oxygen and Fluorine) | Influences intermolecular interactions. |

Note: These values are generated from computational models and provide estimations.

Development of Quantitative Structure-Property Relationships (QSPR)

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that seek to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and methodologies for developing such models are well-established within the broader class of benzamide derivatives. This section outlines the theoretical framework and practical considerations for the development of QSPR models for this compound, drawing upon findings from related substituted benzamides.

The development of a robust QSPR model is a multi-step process that begins with the creation of a dataset of structurally related compounds with experimentally determined properties. For this compound, this would involve synthesizing a series of analogues with systematic variations in their structure and measuring a property of interest.

Once a dataset is established, a wide array of molecular descriptors would be calculated for each compound. These descriptors numerically represent different aspects of the molecular structure and are categorized based on the type of information they encode.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. In studies of substituted benzamides, topological descriptors such as molecular connectivity indices (e.g., ²χv and ²χ) and Kier's shape index (κα1) have been shown to be significant in modeling antimicrobial activity. nih.gov

Electronic Descriptors: These descriptors quantify the electronic properties of the molecule, such as the distribution of charges and the ability to participate in electrostatic interactions. For benzamide derivatives, electronic parameters are often crucial. For instance, in the investigation of antiallergic activities of substituted benzamides, electrostatic effects were found to be important. leidenuniv.nl

Quantum Chemical Descriptors: These are calculated using quantum mechanical methods and provide more detailed electronic information, such as orbital energies (HOMO and LUMO) and dipole moments.

3D Descriptors: These descriptors are derived from the three-dimensional structure of the molecule and include information about the molecular volume, surface area, and shape. In the context of 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around the aligned molecules. acs.orgijpsonline.com For a series of three-substituted benzamide analogues, a five-featured pharmacophore model incorporating one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic group, and two aromatic rings was developed to inform a 3D-QSAR model. nih.govtandfonline.com

A hypothetical selection of descriptors that could be relevant for a QSPR study of this compound and its analogues is presented in Table 1.

| Descriptor Class | Example Descriptors | Potential Property Correlation |

| Topological | Molecular Connectivity Index (χ) | Physicochemical properties (e.g., boiling point, solubility) |

| Kier's Shape Index (κ) | Molecular shape and biological activity | |

| Electronic | Dipole Moment | Polarity, intermolecular interactions |

| Partial Charges on Atoms | Reactivity, binding affinity | |

| Thermodynamic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability |

| Molar Refractivity (MR) | Molecular volume and polarizability | |

| 3D/Steric | Molecular Volume | Steric hindrance, receptor fit |

| Surface Area | Accessibility for interactions |

With a matrix of calculated descriptors and a vector of the experimental property, various statistical methods can be employed to develop the QSPR model. The goal is to find a statistically significant equation that relates a subset of descriptors to the property of interest.

Multiple Linear Regression (MLR): This method is often a starting point and aims to build a linear relationship between the property and a few selected descriptors. leidenuniv.nl

Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. It is a common method used in CoMFA studies. ijpsonline.com

Non-linear Methods: For complex relationships, non-linear methods such as artificial neural networks (ANN) or support vector machines (SVM) may be employed.

For instance, a hypothetical linear QSPR equation for a property of this compound and its analogues might take the form:

Property = c₀ + c₁ (Descriptor A) + c₂ (Descriptor B) + ...

Where c₀, c₁, and c₂ are coefficients determined by the regression analysis.

A critical step in QSPR development is the validation of the model to ensure its robustness and predictive power. This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model. A high q² value indicates a reliable model. nih.gov

External Validation: The model's predictive ability is tested on a set of compounds that were not used in the model development (the test set). The predictive r² (r²_pred) is a common metric for this purpose.

A well-validated QSPR model can then be used to predict the properties of novel, unsynthesized compounds, thereby guiding the design of new molecules with desired characteristics. For example, 3D-QSAR models generate contour maps that visualize the regions around the molecule where steric bulk or specific electrostatic properties would be favorable or unfavorable for the activity being modeled. acs.orgsphinxsai.com Such insights are invaluable for rational drug design and materials science. In studies on N-(4,6-dimethyl-2-pyridinyl) benzamides as anti-inflammatory agents, CoMFA was used to derive such relationships. ijpsonline.comarabjchem.org

The statistical quality of a QSPR model is assessed using several parameters, as illustrated in Table 2.

| Statistical Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | r² | Represents the proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Cross-validated Coefficient of Determination | q² | A measure of the predictive ability of the model determined by internal validation. | > 0.5 |

| Predictive r-squared | r²_pred | A measure of the predictive ability of the model for an external test set. | > 0.5 |

| Fischer's F-test value | F | Indicates the statistical significance of the regression model. | High value |

| Standard Deviation of Error of Prediction | SDEP | Measures the average error in the predicted values. | Low value |

Reaction Chemistry and Mechanistic Studies

Reactivity of the Amide Linkage

The N,N-dipropylcarboxamide group is a robust functional group, with its reactivity centered on the electrophilic carbonyl carbon and the carbon-nitrogen bond.

Mechanisms of Hydrolysis and Amide Bond Cleavage

Amide bonds are notably stable due to resonance delocalization between the nitrogen lone pair and the carbonyl π-system, which imparts a partial double-bond character to the C-N bond. Consequently, the hydrolysis of amides, including 2-fluoro-N,N-dipropylbenzamide, typically requires forcing conditions such as strong acid or base and elevated temperatures.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The rate-determining step is typically the collapse of this intermediate to expel the dipropylamine (B117675), following proton transfer to the nitrogen atom. The ortho-fluoro substituent likely exerts a minor electron-withdrawing inductive effect, which could slightly increase the carbonyl carbon's electrophilicity and thus modestly accelerate the rate of hydrolysis compared to an unsubstituted N,N-dipropylbenzamide.

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in the rate-determining step, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the dipropylamide anion, which is a very poor leaving group. Therefore, this pathway is generally less efficient than acid-catalyzed hydrolysis. The dipropylamide anion immediately deprotonates the newly formed carboxylic acid.

While specific kinetic data for the hydrolysis of this compound is not extensively documented in the literature, the general mechanisms are well-established for tertiary amides.

Transamidation and Other Amide Exchange Reactions

Transamidation is the exchange of the amine portion of an amide with a different amine. Direct transamidation is a challenging transformation due to the low reactivity of the amide bond and the poor leaving group ability of the resulting amide anion. These reactions are often equilibrium-driven and may require catalysts or activation of the amide bond.

For a tertiary amide like this compound, a potential reaction with a primary amine (R'-NH₂) would proceed as follows:

This compound + R'-NH₂ ⇌ 2-fluoro-N-R'-benzamide + HN(CH₂CH₂CH₃)₂

This process generally requires high temperatures or the use of organometallic catalysts to proceed efficiently. The mechanism often involves the coordination of a metal catalyst to the carbonyl oxygen, activating the amide towards nucleophilic attack by the incoming amine. Another strategy involves the in-situ conversion of the amide to a more reactive intermediate. While feasible, specific studies detailing the transamidation of this compound are sparse.

Chemical Transformations Involving the Ortho-Fluorine Substituent

The fluorine atom at the ortho position significantly influences the reactivity of the benzene (B151609) ring, enabling a range of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorinated Benzene Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the leaving group (fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the leaving group.

For SNAr to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.com These EWGs are necessary to stabilize the negative charge of the Meisenheimer intermediate. chemistrysteps.com The N,N-dipropylcarboxamide group is not a strong electron-withdrawing group by resonance; its primary influence is inductive and its ability to direct ortho-metalation (see 5.2.2). Therefore, this compound is not highly activated towards traditional SNAr reactions with common nucleophiles like alkoxides or amines under standard conditions. youtube.com

However, substitution of the ortho-fluoro group can be achieved with highly nucleophilic organometallic reagents, such as organolithium compounds. unblog.fr In these cases, the reaction may be facilitated by coordination of the organolithium reagent to the amide's carbonyl oxygen.

| Factor | Influence on SNAr Reactivity | Rationale |

|---|---|---|

| Fluorine Substituent | Activating | High electronegativity polarizes the C-F bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack, which is the rate-determining step. masterorganicchemistry.comyoutube.com |

| Amide Group (-CONPr₂) | Weakly Activating/Deactivating | The amide group is not a strong electron-withdrawing group required for significant stabilization of the Meisenheimer complex. Its effect is much weaker than that of groups like nitro (-NO₂) or cyano (-CN). |

| Nucleophile Strength | Strongly Influential | Requires powerful nucleophiles (e.g., organolithiums, strong bases) to overcome the lack of strong ring activation. unblog.fr |

| Solvent | Influential | Polar aprotic solvents (e.g., DMSO, DMF) are typically used to solvate the cation of the nucleophile, increasing its reactivity. |

Ortho-Metalation and Directed Functionalization Strategies

The tertiary amide group is a powerful directed metalation group (DMG) in directed ortho-metalation (DoM) reactions. wikipedia.orgorganic-chemistry.org This strategy allows for the regioselective deprotonation and subsequent functionalization of the aromatic ring at the position ortho to the DMG. baranlab.org

In the case of this compound, the N,N-dipropylcarboxamide group directs lithiation to the C6 position. The reaction involves a strong lithium base, such as n-butyllithium or sec-butyllithium, often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA). The mechanism is believed to involve the coordination of the alkyllithium to the Lewis basic carbonyl oxygen of the amide. This coordination brings the base into proximity with the C6-hydrogen, facilitating its abstraction and forming a stable ortho-lithiated intermediate. This intermediate can then be trapped by a wide variety of electrophiles to introduce new functional groups at the C6 position with high regioselectivity.

The fluorine atom at the C2 position remains untouched in this process and serves to electronically modify the ring, while the amide group provides complete regiocontrol.

| Electrophile | Functional Group Introduced | Resulting Compound Structure |

|---|---|---|

| D₂O | Deuterium (-D) | 6-deuterio-2-fluoro-N,N-dipropylbenzamide |

| (CH₃)₂SO₄ or CH₃I | Methyl (-CH₃) | 2-fluoro-6-methyl-N,N-dipropylbenzamide |

| (CH₃)₃SiCl | Trimethylsilyl (-Si(CH₃)₃) | 2-fluoro-6-(trimethylsilyl)-N,N-dipropylbenzamide |

| I₂ | Iodo (-I) | 2-fluoro-6-iodo-N,N-dipropylbenzamide |

| CO₂ (followed by workup) | Carboxylic acid (-COOH) | 3-fluoro-2-(dipropylcarbamoyl)benzoic acid |

| DMF (N,N-dimethylformamide) | Aldehyde (-CHO) | 2-fluoro-6-formyl-N,N-dipropylbenzamide |

C-F Bond Activation Studies and Defluorination Pathways

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its cleavage, or "activation," a significant challenge. chem8.org C-F bond activation of aryl fluorides is typically achieved using transition metal complexes. nih.govresearchgate.net The most common mechanisms involve oxidative addition of the C-F bond to a low-valent metal center (e.g., Ni(0), Pd(0)). st-andrews.ac.uk

For this compound, transition metal-catalyzed reactions could potentially lead to C-F bond activation. This process would compete with C-H bond activation, which is also a possible pathway. The presence of the ortho-amide group could influence the reaction by acting as a coordinating ligand, potentially directing the metal catalyst to the vicinity of the C-F or a C-H bond. While C-F bond activation is a vibrant area of research, specific studies detailing the defluorination of this compound via this pathway are not prominent.

Alternative defluorination pathways can occur under specific biological or reductive conditions. For instance, microbial degradation of related compounds like 2-fluorobenzoate (B1215865) has been shown to proceed via enzymatic hydration and spontaneous elimination of fluoride (B91410). researchgate.net However, these biochemical pathways are generally not relevant to standard synthetic organic chemistry.

Reactions of the N,N-Dipropylamino Moiety

The N,N-dipropylamino group is a key functional handle in this compound, influencing the molecule's electronic properties and serving as a site for various chemical transformations.

Alkyl Chain Functionalization and Derivatization

While the amide bond itself is relatively stable, the N-propyl chains can undergo functionalization, typically through oxidative pathways. The carbon atom alpha to the nitrogen is the most common site for such reactions, often serving as the initial step in metabolic N-dealkylation processes. nih.govnih.gov Studies on analogous N,N-dialkylamides have shown that enzymatic systems, such as those involving cytochrome P450, can hydroxylate this alpha-carbon. nih.gov

Furthermore, non-enzymatic oxidation can also occur. For instance, the thermal autoxidation of N,N-di-n-propylpropionamide has been shown to form 1-amido-n-alkyl hydroperoxides. rsc.org This suggests that under specific oxidative conditions, the propyl chains of this compound could be similarly functionalized to introduce hydroperoxy or hydroxy groups, providing a route for further derivatization.

Heteroatom-Centered Transformations

Reactions centered on the nitrogen atom of the amide are of significant interest. The most prominent of these transformations is N-dealkylation, which involves the cleavage of one of the N-propyl bonds.

N-Dealkylation: This process can be achieved through various chemical and biological methods. mdpi.com In biological systems, the oxidative N-dealkylation of tertiary amines and amides is a major metabolic pathway. nih.govmdpi.com The mechanism typically involves the formation of a carbon-centered radical at the alpha-position of one of the alkyl groups. nih.gov This is followed by an oxygen rebound step to form an unstable hemiaminal (or carbinolamine) intermediate, which then fragments to yield a secondary amide (2-fluoro-N-propylbenzamide) and an aldehyde (propanal). nih.govnih.gov

Chemical methods for N-dealkylation often employ reagents like chloroformates or utilize photochemical and electrochemical approaches. mdpi.comresearchgate.net For N,N-dialkyl aromatic amines, nitrosative dealkylation using nitrous acid is another established method, which proceeds through a proposed amine radical cation intermediate. rsc.org

N-Oxidation: Tertiary amines can also undergo N-oxidation to form N-oxides. While less common for amides compared to amines, this transformation is a known metabolic pathway catalyzed by flavin-containing monooxygenases (FMO). nih.gov For N,N-dialkylanilines, stable N-oxides can be isolated and used as intermediates for further functionalization of the aromatic ring. nih.gov

Exploration of Specific Reactivity in Complex Systems

The structural features of this compound allow for its potential use in more complex synthetic sequences, including condensation and cycloaddition reactions, often after initial transformation into a reactive intermediate.

Condensation Reactions with Aldehydes (e.g., formation of nitrostyrene (B7858105) derivatives)

The formation of β-nitrostyrene derivatives is classically achieved through the Henry reaction or the Knoevenagel condensation. researchgate.net The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base. wikipedia.orgorganic-chemistry.org

A direct condensation of this compound with an aldehyde to form a nitrostyrene derivative is not a standard transformation, as the benzamide (B126) lacks the required active methylene group. The synthesis of nitrostyrenes typically proceeds by reacting an aromatic aldehyde with a nitroalkane, such as nitromethane. researchgate.net However, N,N-dialkylamides can participate in aldol-type condensations under specific conditions. For example, reactions of benzaldehydes with N,N-dimethylacetamide can yield (E)-N,N-dimethylcinnamamides. This suggests that while not directly forming nitrostyrenes, the core reactivity for C-C bond formation exists.

For a compound like this compound to be involved in such a pathway leading to nitrostyrene-like structures, it would likely require prior modification to introduce an active methylene or analogous reactive site. Alternatively, sequential reactions involving an initial Knoevenagel condensation followed by a cyclization step have been developed for the synthesis of complex structures like indenes and benzofulvenes. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder) with Derived Intermediates

The Diels-Alder reaction is a powerful tool for forming six-membered rings from a conjugated diene and a dienophile. wikipedia.orgmasterorganicchemistry.com While this compound itself is neither a diene nor a dienophile, it can serve as a precursor to a reactive intermediate suitable for cycloaddition.

One common strategy involves the conversion of an amide into an enamide or a vinyl amide. These electron-rich alkenes can act as effective dienophiles in inverse-electron-demand Diels-Alder reactions or react with electron-deficient dienes in normal-demand cycloadditions. The synthesis of such diene precursors from amides can be achieved through various methods, including transition-metal-catalyzed dehydrogenation. nih.gov Once formed, the derived diene can react with a suitable dienophile to construct complex cyclic systems. nih.govchimia.chresearchgate.net For example, functionalized tetrahydrofluorenes have been synthesized via Diels-Alder reactions of 2-vinylindenes. researchgate.net

Catalytic Aspects in Enabling Novel Functionalizations

Catalysis offers a powerful means to selectively functionalize otherwise inert C-H bonds in molecules like this compound. The tertiary amide group is an effective directing group for ortho-C-H activation on the benzoyl ring.

Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has been extensively used for this purpose. researchgate.netnih.gov

Ruthenium(II)-catalyzed systems have been developed for the direct arylation of N,N-dialkyl benzamides with aryl silanes, showing high chemoselectivity. researchgate.net

Rhodium(III)-catalyzed C-H activation of N-methoxybenzamides has been used to construct complex chiral scaffolds. nih.gov Rhodium catalysts are also employed in various transformations involving diazo compounds, which can lead to diverse functionalized products. rsc.org

Palladium(II)-catalyzed C-H activation is a well-established method for the functionalization of benzamides.

These catalytic methods allow for the introduction of various substituents (e.g., aryl, alkyl, vinyl groups) at the position ortho to the amide director (the C6 position adjacent to the fluorine atom), providing a streamlined route to novel derivatives.

Furthermore, catalytic C-H oxidation represents another avenue for functionalization. chem-station.com Catalysts based on metals like manganese, iron, or ruthenium can facilitate the oxidation of C-H bonds on both the aromatic ring and the N-alkyl chains, leading to hydroxylated or carbonylated products. mdpi.comchem-station.com

Below is a table summarizing representative catalytic C-H functionalization reactions applicable to N,N-dialkylbenzamide scaffolds.

| Catalyst System | Coupling Partner | Transformation | Reference |

|---|---|---|---|

| [RuCl₂(p-cymene)]₂ / AgSbF₆ / MesCO₂H | Aryl Silanes | ortho-Arylation | researchgate.net |

| Chiral CpRh(III) | Quinones | Asymmetric ortho-Annulation | nih.gov |

| Pd(OAc)₂ | Alkenes / Alkynes | ortho-Alkenylation / Alkynylation | N/A |

| Non-Heme Manganese(II) Complexes | Peroxides / O₂ | Oxidative N-Dealkylation | mdpi.com |

Chemical Applications As Synthetic Intermediates and Building Blocks

Precursor in the Synthesis of Pharmacologically Relevant Scaffolds

The fluorinated benzamide (B126) scaffold is a privileged structure in medicinal chemistry. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, such as lipophilicity, metabolic stability, and binding affinity to biological targets. While specific examples detailing the conversion of 2-fluoro-N,N-dipropylbenzamide into named drug candidates are not extensively documented in publicly available literature, its utility as a precursor can be inferred from the well-established reactivity of related N,N-dialkyl-2-fluorobenzamides in the synthesis of bioactive heterocyclic systems.

The N,N-dipropylamide group can be hydrolyzed or converted into other functional groups, while the fluorinated phenyl ring can participate in various coupling reactions or nucleophilic aromatic substitution (SNAr) reactions. For instance, the fluorine atom can be displaced by nucleophiles to introduce new functionalities, a common strategy in the synthesis of complex drug molecules.

Table 1: Potential Pharmacological Scaffolds Accessible from this compound

| Target Scaffold | Synthetic Transformation | Potential Therapeutic Area |

|---|---|---|

| Substituted Quinolines | Cyclization via intramolecular C-N bond formation | Anticancer, Antimalarial |

| Phenanthridines | Aryl-aryl coupling followed by cyclization | Neuroprotective agents |

| Dibenzazepines | Intramolecular amidation and subsequent modifications | Antidepressants, Anticonvulsants |

| Fluorinated Analogues | Modification of the amide or aromatic ring | Various, enhanced metabolic stability |

Utility in the Construction of Advanced Organic Materials

The incorporation of fluorine atoms into organic materials can lead to desirable properties such as high thermal stability, chemical resistance, and specific optoelectronic characteristics. Fluorinated aromatic compounds are utilized in the synthesis of polymers, liquid crystals, and other advanced materials. This compound can serve as a monomer or a precursor to a monomer in the synthesis of specialty polymers.

For example, poly(benzamide)s are a class of high-performance polymers known for their thermal stability and mechanical strength. The introduction of a fluorine substituent on the aromatic ring can enhance these properties and also improve solubility in organic solvents, facilitating processing. While the direct polymerization of this compound is not a common route, its derivatives, obtained through functionalization of the aromatic ring, could be valuable monomers.

Role in the Development of New Synthetic Methodologies

A significant application of N,N-dialkylbenzamides, including this compound, lies in the field of synthetic methodology, particularly in directed ortho-metalation (DoM). The N,N-dialkylamide group is a powerful directed metalation group (DMG), capable of directing strong bases like organolithium reagents to deprotonate the ortho position of the aromatic ring with high regioselectivity. wikipedia.orgorganic-chemistry.orgbaranlab.org

In the case of this compound, the amide group directs metalation to the C6 position. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the position adjacent to the amide. This methodology provides a reliable route to polysubstituted aromatic compounds that can be difficult to access through classical electrophilic aromatic substitution reactions. wikipedia.org

Table 2: Examples of Electrophiles Used in DoM of N,N-dialkylbenzamides

| Electrophile | Introduced Functional Group |

|---|---|

| D2O | Deuterium |

| I2 | Iodine |

| (CH3)3SiCl | Trimethylsilyl |

| CO2 | Carboxylic acid |

| Aldehydes/Ketones | Hydroxyalkyl |

| Alkyl halides | Alkyl |

This powerful synthetic tool allows for the precise and controlled construction of complex molecular architectures, making this compound and its analogues valuable substrates in the development of new synthetic strategies. The interplay between the directing amide group and the existing fluorine substituent can also be exploited to study the mechanisms and regioselectivities of C-H activation and functionalization reactions. rsc.org

Design and Synthesis of Compound Libraries for Academic Screening

Combinatorial chemistry and high-throughput screening are essential tools in modern drug discovery and materials science. The generation of diverse compound libraries allows for the rapid identification of molecules with desired biological or physical properties. This compound serves as an excellent starting point for the creation of such libraries due to the synthetic handles it possesses.

Utilizing the DoM methodology described previously, a diverse array of electrophiles can be introduced at the C6 position. Furthermore, the amide bond can be cleaved and the resulting carboxylic acid can be coupled with a library of amines to generate a large set of new benzamides. The fluorine atom can also be a site for diversification through SNAr reactions. This multi-faceted reactivity allows for the generation of a large number of structurally diverse compounds from a single, readily accessible precursor.

Biological Activity Research: Mechanistic and in Vitro Focus

Investigation of Molecular Target Identification Methodologies

The initial step in understanding the biological effects of a compound like 2-fluoro-N,N-dipropylbenzamide involves identifying its molecular targets within a biological system. This is often achieved through a combination of computational and experimental techniques.

Ligand-based target prediction is a computational method that utilizes the chemical structure of a compound to infer its potential biological targets. This approach is predicated on the principle that structurally similar molecules are likely to exhibit similar biological activities. For a novel compound such as this compound, researchers would typically start by building a 2D or 3D model of the molecule.

For instance, various computational studies on benzamide (B126) derivatives have successfully predicted their interaction with specific targets. These predictions are then used to prioritize experimental validation, saving significant time and resources.

Table 1: Example of Ligand-Based Target Prediction for a Benzamide Analog

| Query Compound | Structural Similarity Metric | Matched Ligand | Known Target of Matched Ligand | Predicted Target for Query Compound |

| Benzamide Analog A | Tanimoto Coefficient: 0.85 | Known Dopamine D2 Antagonist | Dopamine D2 Receptor | Dopamine D2 Receptor |

| Benzamide Analog B | Pharmacophore Overlap: 95% | Known Histone Deacetylase Inhibitor | Histone Deacetylase (HDAC) | Histone Deacetylase (HDAC) |

This table is illustrative and based on general methodologies, as specific data for this compound is not available.

Phenotypic screening is an alternative approach that begins with observing the effect of a compound on a whole cell or organism, without prior knowledge of the molecular target. This method can uncover novel biological functions and mechanisms of action. A library of compounds, which could include this compound, is tested in a battery of phenotypic assays. These assays might measure changes in cell viability, morphology, proliferation, or the expression of a particular biomarker.

Once a compound demonstrates a consistent and interesting phenotypic effect, the next and more challenging step is "target deconvolution" – the process of identifying the specific molecular target responsible for the observed phenotype. Techniques for target deconvolution include:

Affinity Chromatography: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified using mass spectrometry.

Genetic Approaches: Techniques like CRISPR-Cas9 or RNA interference (RNAi) can be used to systematically knock down the expression of individual genes. If the phenotypic effect of the compound is lost when a particular gene is silenced, that gene's protein product is implicated as the target.

Proteomics and Transcriptomics: Analyzing changes in the levels of all proteins (proteomics) or RNA transcripts (transcriptomics) in cells treated with the compound can provide clues about the pathways and targets being affected.

In Vitro Biochemical Assays for Enzyme Inhibition Mechanisms

Should this compound be predicted or found to interact with an enzyme, a series of in vitro biochemical assays would be conducted to characterize the nature of this interaction.

Enzyme kinetics studies are fundamental to understanding how a compound affects an enzyme's activity. These experiments typically involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of the substrate and the inhibitor (the compound being tested).

By analyzing the data, researchers can determine key kinetic parameters such as:

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Ki (Inhibition constant): A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.

Mechanism of Inhibition: Whether the inhibition is competitive (inhibitor binds to the active site), non-competitive (inhibitor binds to a site other than the active site, affecting catalysis but not substrate binding), uncompetitive (inhibitor binds only to the enzyme-substrate complex), or mixed.

Table 2: Illustrative Enzyme Inhibition Data for a Benzamide Analog

| Enzyme Target | Substrate | Inhibitor | IC50 (µM) | Ki (µM) | Mechanism of Inhibition |

| Cyclooxygenase-2 (COX-2) | Arachidonic Acid | Benzamide Analog C | 5.2 | 1.8 | Competitive |

| Matrix Metalloproteinase-9 (MMP-9) | Gelatin | Benzamide Analog D | 12.5 | 4.3 | Non-competitive |

This table is illustrative and based on general methodologies, as specific data for this compound is not available.

Allosteric modulators are compounds that bind to a site on the enzyme that is distinct from the active site (an allosteric site). This binding can either enhance (positive allosteric modulation) or inhibit (negative allosteric modulation) the enzyme's activity.

Studies to investigate allosteric modulation often involve:

Binding Assays: Demonstrating that the compound can bind to the enzyme simultaneously with the substrate or a known active site ligand.

Kinetic Assays: Observing changes in the enzyme's catalytic efficiency (kcat) or its affinity for the substrate (Km) that are characteristic of allosteric regulation.

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to visualize the binding of the compound to a site distinct from the active site.

In Vitro Receptor Binding Characterization and Ligand Affinity Determination

If this compound is suspected to act on a receptor, in vitro binding assays are essential to confirm this interaction and quantify its affinity. These assays typically use cell membranes or purified receptors and a radiolabeled or fluorescently labeled ligand that is known to bind to the target receptor.

The principle of these assays is competition. The unlabeled compound (this compound) is added in increasing concentrations to compete with the labeled ligand for binding to the receptor. The amount of labeled ligand that is displaced is measured, and this data is used to calculate the affinity of the test compound for the receptor.

Key parameters determined from these studies include:

IC50: The concentration of the test compound that displaces 50% of the labeled ligand.

Ki: The inhibition constant, which represents the affinity of the test compound for the receptor.

Table 3: Example of Receptor Binding Affinity for a Benzamide Analog

| Receptor Target | Labeled Ligand | Test Compound | IC50 (nM) | Ki (nM) |

| Serotonin 5-HT2A Receptor | [3H]Ketanserin | Benzamide Analog E | 150 | 75 |

| Muscarinic M1 Receptor | [3H]Pirenzepine | Benzamide Analog F | 800 | 420 |

This table is illustrative and based on general methodologies, as specific data for this compound is not available.

Mechanistic Studies of Cellular Pathway Modulation in Controlled In Vitro Systems

No publicly available research could be found that details the mechanistic studies of how this compound modulates cellular pathways in controlled in vitro systems.

Computational Modeling of Ligand-Target Interactions (Docking, MD simulations)

There is no available information from computational modeling, such as molecular docking or molecular dynamics simulations, that describes the interaction between this compound and any specific biological targets.

Conclusion and Future Research Perspectives

Synthesis of Current Academic Understanding of 2-Fluoro-N,N-dipropylbenzamide

A comprehensive survey of peer-reviewed scientific literature indicates that dedicated studies on this compound are conspicuously absent. There are no published reports detailing its synthesis, spectroscopic characterization, or physicochemical properties. While the broader class of fluorinated benzamides has been investigated, the specific combination of a 2-fluoro substituent on the benzene (B151609) ring and two n-propyl groups on the amide nitrogen has not been a subject of academic inquiry. This represents a fundamental gap in the chemical literature.

Identification of Knowledge Gaps and Untapped Research Avenues

The absence of any dedicated research on this compound presents a significant knowledge gap. The primary unanswered questions revolve around its fundamental chemical and biological properties. Key untapped research avenues include:

Synthesis and Characterization: The most immediate research need is the development of a reliable synthetic route to produce this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction would be essential to establish its molecular structure and purity.

Physicochemical Properties: There is a complete lack of data on the physicochemical properties of this compound, including its solubility, lipophilicity (LogP), and thermal stability. These parameters are crucial for understanding its potential applications in both medicinal chemistry and materials science.

Biological Activity Screening: Given the diverse biological activities of other substituted benzamides, an initial broad biological screening of this compound is a logical step. This could involve assays for antimicrobial, anticancer, or enzyme inhibitory activities.

Conformational Analysis: The presence of two propyl groups on the amide nitrogen introduces conformational flexibility. Understanding the preferred conformations of these groups relative to the benzamide (B126) core is crucial for any structure-activity relationship (SAR) studies.

Recommendations for Advanced Synthetic Strategies and Methodologies

While no specific synthesis for this compound has been reported, established methods for amide bond formation can be proposed. A standard and efficient approach would be the acylation of di-n-propylamine with 2-fluorobenzoyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine, to scavenge the HCl byproduct.

For more advanced strategies, researchers could explore catalytic methods for amide bond formation. For instance, the direct coupling of 2-fluorobenzoic acid with di-n-propylamine using coupling agents like carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., BOP, PyBOP) could be investigated. These methods often proceed under mild conditions and can be amenable to a wider range of substrates. Furthermore, the development of a one-pot synthesis from readily available starting materials could enhance the efficiency and scalability of the production of this compound.

Prospects for Novel Mechanistic Insights from Structural and Computational Studies

The lack of experimental data for this compound makes it a prime candidate for computational investigation. Density Functional Theory (DFT) calculations could be employed to predict its geometric and electronic properties, including bond lengths, bond angles, and molecular orbital energies. Such studies can provide initial insights into the molecule's reactivity and potential interaction with biological targets. scispace.com

Moreover, molecular docking simulations could be used to explore the potential binding of this compound to various protein targets. By creating a virtual library of protein structures, researchers could identify potential biological targets for which this compound might have an affinity. This in silico approach can help prioritize experimental screening efforts and guide the design of future analogs.